

An In-depth Technical Guide to 2-Formylfuran-5-boronic acid

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Compound of Interest

Compound Name: **2-Formylfuran-5-boronic acid**

Cat. No.: **B159145**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Formylfuran-5-boronic acid** (CAS No: 27329-70-0), a versatile bifunctional reagent. Its unique structure, incorporating a furan ring, a formyl group, and a boronic acid moiety, makes it a valuable building block in organic synthesis and medicinal chemistry.

Core Properties and Data

2-Formylfuran-5-boronic acid is an organic compound that typically appears as a beige to brown or white to off-white solid powder.^{[1][2]} It is soluble in polar solvents such as alcohols, though it is noted to be insoluble in water.^{[1][3]} The presence of both a reactive aldehyde (formyl) group and a boronic acid group allows for a wide range of chemical transformations.^[3] ^[4]

Table 1: Physicochemical Properties of **2-Formylfuran-5-boronic acid**

Property	Value	References
Molecular Formula	C ₅ H ₅ BO ₄	[3][5][6][7]
Molecular Weight	139.90 g/mol	[5][7]
CAS Number	27329-70-0	[1][3][6]
Appearance	Beige to brown powder; White to off-white solid	[1][2]
Melting Point	136 °C (decomposes)	[1][7]
IUPAC Name	(5-formylfuran-2-yl)boronic acid	[5]
Synonyms	5-Formyl-2-furanylboronic acid, 5-Formyl-2-furanboronic acid	[3]

Applications in Research and Drug Development

The primary utility of **2-Formylfuran-5-boronic acid** lies in its role as an intermediate in the synthesis of complex organic molecules.

- **Suzuki-Miyaura Cross-Coupling Reactions:** The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura coupling reactions.[2][8] This reaction is fundamental for creating carbon-carbon bonds, a critical step in assembling the complex molecular architectures of many pharmaceutical compounds.[4][8]
- **Drug Discovery Intermediate:** This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules.[4] It is notably used as an intermediate for Lapatinib, a targeted therapy drug.[8] Furthermore, it is a reactant in the synthesis of inhibitors for HIF-1, HIV-1 integrase, and epidermal growth factor receptors (EGFR).[4][7]
- **Materials Science:** It serves as a reactant in the synthesis of stable dye-sensitized solar cells.[1]

The furan ring is a common structural motif in many natural products and pharmaceuticals, and the formyl group offers a site for further chemical modification through reactions like reduction

or condensation, enhancing its versatility.[2]

Experimental Protocols

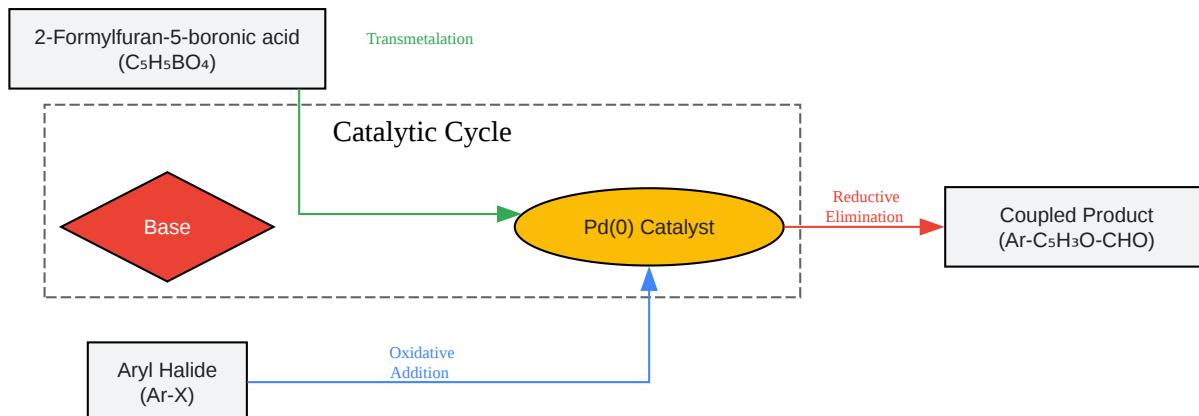
A documented method for the synthesis of **2-Formylfuran-5-boronic acid** is outlined below.[1] This process involves the protection of the formyl group, lithiation, borylation, and subsequent deprotection/hydrolysis.

Synthesis of **2-Formylfuran-5-boronic acid**[1]

- Reaction Setup: Under a nitrogen atmosphere, add 20.16 g (0.118 mol) of 2-(diethoxymethyl)furan, 33.4 g (0.177 mol) of triisopropyl borate, and 40 mL of anhydrous tetrahydrofuran (THF) to a dry 500 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer.
- Cooling: Cool the reaction mixture to an internal temperature of -10 °C.
- Addition of LDA: While maintaining the temperature between -10 °C and 0 °C, slowly add 84 mL of a 1.84 M solution of Lithium Diisopropylamide (LDA) in THF over a period of 1 hour.
- Quenching: Upon completion of the addition, transfer the reaction mixture via cannula to a pre-cooled aqueous hydrochloric acid solution (prepared by mixing 33 mL of concentrated hydrochloric acid and 55 mL of water). Ensure the temperature does not exceed 30 °C during this process.
- Isolation: Cool the resulting tan slurry to 0 °C and filter the solid product.
- Washing: Wash the filter cake twice with 20 mL of cold water.
- Drying: Dry the collected solid in a vacuum oven at 40 °C to yield the final product, **2-Formylfuran-5-boronic acid**.

Visualized Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the fundamental role of **2-Formylfuran-5-boronic acid** in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.



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Caption: Suzuki-Miyaura coupling reaction workflow.

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